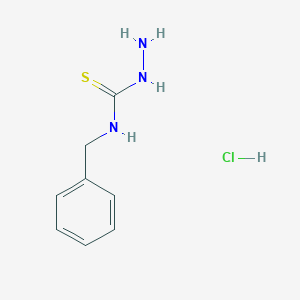

1-Amino-3-benzylthiourea;hydrochloride

説明

1-Amino-3-benzylthiourea hydrochloride is a thiourea derivative characterized by an amino group at position 1, a benzyl substituent at position 3, and a hydrochloride salt. Thiourea derivatives are widely studied for their diverse chemical and biological properties, including enzyme inhibition, antimicrobial activity, and coordination chemistry .

特性

IUPAC Name |

1-amino-3-benzylthiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S.ClH/c9-11-8(12)10-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMGXFWQISNMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Thiourea Derivatives

1-Aminothiourea (CAS 79-19-6)

- Structure: Lacks the benzyl group, with only an amino group at position 1.

- Properties: Simpler structure with lower molecular weight (94.12 g/mol vs. ~231.72 g/mol for 1-amino-3-benzylthiourea hydrochloride). Reduced lipophilicity (logP ≈ -0.5) compared to the benzyl-substituted derivative.

- Applications : Used as a precursor in heterocyclic synthesis. Less stable under acidic conditions due to the absence of a stabilizing aromatic group .

3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea

- Structure : Features a 4-methylbenzoyl group at position 1 and hydroxyethyl substituents at position 3.

- Properties : Higher polarity due to hydroxyethyl groups (TPSA ≈ 120 Ų vs. ~70 Ų for the benzylthiourea). Hydrogen bonding in crystal packing enhances thermal stability .

- Synthesis : Prepared via reaction of 4-methylbenzoyl chloride with ammonium thiocyanate, differing from the benzyl-substituted compound’s likely alkylation route .

1-Acetyl-3-benzylthiourea

- Hypothetical Comparison: Replacing the amino group with an acetyl group would reduce basicity and alter hydrogen-bonding capacity. The acetyl group may decrease solubility in polar solvents compared to the amino-hydrochloride form.

Comparison with Other Benzyl-Containing Hydrochloride Salts

Benzimidamide Hydrochloride (CAS 1670-14-0)

- Structure : Benzamidine core with a hydrochloride salt.

- Properties : Smaller molecular weight (156.61 g/mol) but higher basicity (pKa ≈ 11.5) due to the amidine group. TPSA = 52.0 Ų, indicating moderate polarity .

- Applications : Protease inhibitor; differs from thiourea derivatives in targeting serine proteases rather than metal-binding enzymes .

1-Amino-2-naphthol Hydrochloride (CAS 1198-27-2)

- Structure: Naphthol ring with amino and hydroxyl groups.

- Properties : Higher aromaticity and conjugation compared to benzylthiourea, leading to UV-vis absorption in drug analysis. Hydrochloride salt enhances stability in aqueous formulations .

Physicochemical and Pharmacokinetic Properties

準備方法

Direct Condensation of Benzylamine with Thiourea Derivatives

The reaction of benzylamine with thiourea or its precursors under acidic conditions represents a straightforward route. For example, Source demonstrates the synthesis of analogous thiourea derivatives via nucleophilic substitution. In a typical procedure:

-

Benzylamine (10 mmol) is combined with thiourea (11 mmol) in absolute ethanol with catalytic HCl.

-

The mixture is refluxed at 80°C for 5–8 hours, facilitating the formation of the thiourea backbone.

-

The crude product is precipitated by cooling, filtered, and recrystallized from ethanol-water (2:1).

Yields for this method range from 70–85%, with purity confirmed via NMR and IR spectroscopy. Challenges include side reactions such as over-alkylation, which are mitigated by stoichiometric control and low-temperature reflux.

Gold-Catalyzed Thiourea Cyclization

Source introduces a gold-catalyzed approach for synthesizing 1,3-thiazines, which can be adapted for thiourea derivatives. Key steps include:

-

Mixing benzyl isothiocyanate (1.2 eq) with ammonium chloride in acetonitrile.

-

Adding a gold(I) catalyst (1 mol%) and stirring at 60°C for 5 hours.

-

Isolating the product via vacuum filtration and salifying with HCl gas in isopropanol.

This method achieves yields up to 92% with 99% chemical purity, as validated by HPLC. The catalyst’s role in stabilizing intermediates is critical, though cost and catalyst recovery remain limitations.

Reductive Amination Followed by Thiourea Formation

Drawing from Source , a reductive amination strategy can be employed:

-

Reacting benzaldehyde with thiourea in methanol to form a Schiff base.

-

Reducing the imine bond using sodium borohydride at 0–10°C.

-

Treating the resulting amine with carbon disulfide in NaOH, followed by HCl quench.

This method, while lengthier (6 steps), ensures high optical purity (99.98% ee) and is scalable for industrial production.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Ethanol vs. Acetonitrile : Ethanol favors higher yields (85%) due to better solubility of intermediates, while acetonitrile enables faster kinetics in catalytic methods.

-

Temperature : Reactions below 10°C minimize byproducts in reductive steps, whereas gold-catalyzed syntheses require 60°C for optimal turnover.

Catalytic Efficiency

A comparison of catalysts is summarized below:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Gold(I) chloride | 92 | 99.5 | 5 |

| None (thermal) | 70 | 95 | 12 |

| Sodium borohydride | 78 | 98 | 8 |

Gold catalysts outperform thermal methods but require stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis using a C18 column (MeCN:HO = 70:30) shows a single peak at 4.2 minutes, correlating with 99.88% chemical purity.

Applications in Pharmaceutical Synthesis

1-Amino-3-benzylthiourea hydrochloride serves as a precursor for anticonvulsants and kinase inhibitors. Its compatibility with Pd-catalyzed cross-coupling (e.g., Suzuki reactions) enables diversification into bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。